molecular formula C9H13ClN2 B13713995 2-(3-Azetidinyl)-3-methylpyridine Hydrochloride

2-(3-Azetidinyl)-3-methylpyridine Hydrochloride

Cat. No.: B13713995
M. Wt: 184.66 g/mol
InChI Key: NQDDBVMGGZMUPF-UHFFFAOYSA-N
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Description

2-(3-Azetidinyl)-3-methylpyridine Hydrochloride is a chemical compound that features a four-membered azetidine ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azetidinyl)-3-methylpyridine Hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. . This reaction is efficient for synthesizing functionalized azetidines, although it requires precise control of reaction conditions due to the inherent challenges associated with this approach.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. For example, the preparation of azetidine intermediates can involve steps such as esterification, Pinner reaction, and amidination . These methods are designed to optimize reaction conditions, such as temperature and solvent choice, to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azetidinyl)-3-methylpyridine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the azetidine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups onto the azetidine or pyridine rings.

Scientific Research Applications

2-(3-Azetidinyl)-3-methylpyridine Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Azetidinyl)-3-methylpyridine Hydrochloride involves its interaction with molecular targets through its azetidine and pyridine rings. These interactions can modulate various biological pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Azetidinyl)-3-methylpyridine Hydrochloride is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

2-(azetidin-3-yl)-3-methylpyridine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c1-7-3-2-4-11-9(7)8-5-10-6-8;/h2-4,8,10H,5-6H2,1H3;1H

InChI Key

NQDDBVMGGZMUPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2CNC2.Cl

Origin of Product

United States

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